3''-O-Acetylcolubrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

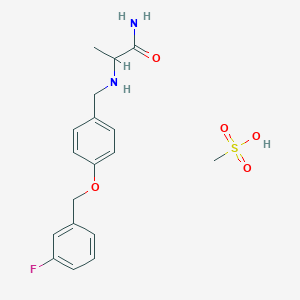

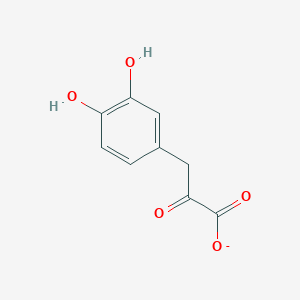

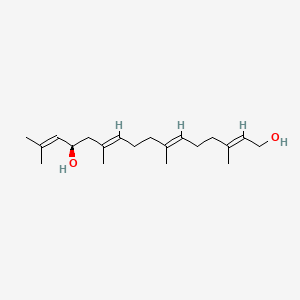

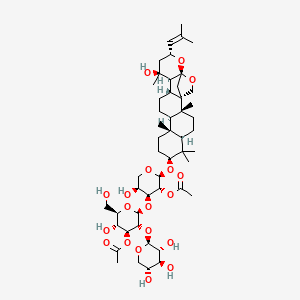

3''-O-Acetylcolubrin is a natural product found in Colubrina asiatica with data available.

科学的研究の応用

Isolation and Structural Analysis

3''-O-Acetylcolubrin is a jujubogenin glycoside isolated from the leaves of Colubrina asiatica, alongside other compounds such as colubrin, rutin, and kaempferol 3-O-rutinoside. The structural determination of this compound was achieved through a series of chromatographic procedures and spectroscopic methods, indicating its significance in the realm of natural product chemistry and its potential in various applications (Lee et al., 2000).

Application in Reaction Monitoring

Raman spectroscopy, a powerful tool in chemical analysis, has been utilized for in situ monitoring of microwave-promoted reactions, indicating the potential utility of compounds like this compound in enhancing and understanding chemical reactions. This method allows real-time observation of reactions, demonstrating the compound's relevance in reaction optimization and monitoring in synthetic chemistry (Leadbeater & Schmink, 2007).

Synthetic Utility in Biological Active Compounds

Chalcone synthesis and its conversion to bioactive compounds, such as bipyrazoles, demonstrate the role of similar structures to this compound in drug design and development. These compounds exhibit notable antibacterial activity, suggesting the potential of this compound and its derivatives in the development of new therapeutic agents (Siddiqui et al., 2008).

Enhancement of Reaction Efficiency

Studies have shown that the use of microwave irradiation in chemical reactions involving coumarin derivatives results in higher yields and reduced reaction times. This insight into reaction dynamics could be crucial for the development of more efficient synthesis methods for compounds including this compound (Ajani et al., 2016).

特性

分子式 |

C50H78O19 |

|---|---|

分子量 |

983.1 g/mol |

IUPAC名 |

[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-3-acetyloxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-43-39(64-25(4)53)37(29(55)20-61-43)67-44-40(68-42-36(58)34(56)28(54)19-60-42)38(63-24(3)52)35(57)30(18-51)65-44/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3/t26-,27+,28+,29-,30+,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42-,43-,44-,46-,47+,48-,49-,50-/m0/s1 |

InChIキー |

VDDYTHKMSAIZGZ-VWKGKGBISA-N |

異性体SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C)(C)O)C |

正規SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)OC(=O)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |

同義語 |

3''-O-acetyl-colubrin 3''-O-acetylcolubrin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[3,3-Diethyl-1-[1-(4-methylphenyl)butylcarbamoyl]-4-oxoazetidin-2-yl]oxyphenyl]acetic acid](/img/structure/B1257633.png)